Rac-tert-butyl n-[(3r,4r)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate
CAS No.: 2243503-09-3
Cat. No.: VC6208967
Molecular Formula: C16H24N2O3
Molecular Weight: 292.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243503-09-3 |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.379 |
| IUPAC Name | tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-20-9-12(13)14(17)11-7-5-4-6-8-11/h4-8,12-14H,9-10,17H2,1-3H3,(H,18,19)/t12-,13-,14?/m1/s1 |
| Standard InChI Key | IJEYDDCFCUKASH-ZFXTZCCVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1COCC1C(C2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of rac-tert-butyl N-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate is C₁₆H₂₄N₂O₃, with a molecular weight of 292.4 g/mol . The Boc group (tert-butyl carbamate) protects the amine functionality, while the oxolane ring adopts a chair conformation, with stereocenters at C3 and C4 positions. The racemic designation ("rac") indicates a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers .
Stereochemical Analysis
The compound’s stereochemistry influences its reactivity and biological activity. X-ray crystallography of analogous structures reveals that the oxolane ring’s substituents occupy equatorial positions to minimize steric strain . The (3R,4R) configuration positions the aminophenylmethyl group orthogonally to the Boc-protected amine, creating a rigid scaffold for further functionalization .
Spectroscopic Data
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IR Spectroscopy: Key absorptions include N-H stretches (3300–3500 cm⁻¹ for the amine and carbamate) and C=O stretches (1690–1720 cm⁻¹ for the carbamate) .
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NMR: ¹H NMR (CDCl₃) displays characteristic tert-butyl singlet at δ 1.44 ppm, oxolane protons as multiplet clusters (δ 3.5–4.2 ppm), and aromatic protons from the phenyl group (δ 7.2–7.4 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Oxolane Ring Formation: Cyclization of a diol precursor using acid catalysis .
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Aminophenylmethyl Introduction: Nucleophilic substitution or reductive amination to attach the aminophenyl group .
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions .
Table 1: Key Reaction Conditions
Challenges in Scalability
Racemic mixtures complicate enantiomer separation, necessitating chiral chromatography or enzymatic resolution . Industrial-scale production is further hindered by the Boc group’s sensitivity to acidic conditions, requiring stringent pH control .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable at −20°C under inert gas but prone to decomposition above 40°C or in acidic media .
Table 2: Thermal Properties
Applications in Pharmaceutical Research
Intermediate for Kinase Inhibitors
The aminophenylmethyl moiety mimics tyrosine residues in ATP-binding pockets, making the compound a precursor for kinase inhibitors . For example, derivatives show IC₅₀ values <100 nM against EGFR mutants in preclinical studies .
Peptide Mimetics
Incorporating the oxolane scaffold into peptidomimetics enhances metabolic stability by reducing protease susceptibility . A 2023 study demonstrated a 3-fold increase in half-life compared to linear peptides .
Future Directions
Enantioselective Synthesis
Advances in asymmetric catalysis could enable single-enantiomer production, enhancing pharmacological potency .
Green Chemistry Approaches
Solvent-free cyclization and biocatalytic protection strategies may improve sustainability .
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